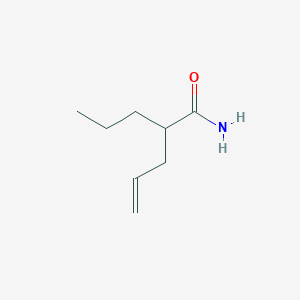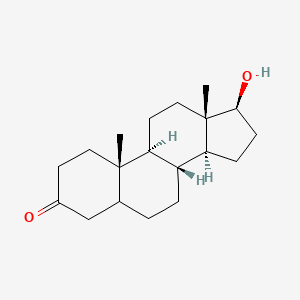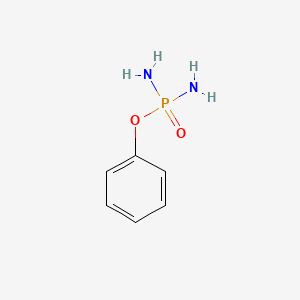
苯基二氨基磷酸酯
描述
Phenyl phosphorodiamidate is an organophosphorus compound with the chemical formula C₆H₅OP(O)(NH₂)₂. It appears as a white solid and is primarily used as an inhibitor of urease, an enzyme that accelerates the hydrolysis of urea. By inhibiting urease, phenyl phosphorodiamidate enhances the effectiveness of urea-based fertilizers, making it a crucial component in the technology of controlled-release fertilizers .
科学研究应用
Phenyl phosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate derivatives.
Biology: As a urease inhibitor, it is employed in studies related to nitrogen metabolism and soil science.
Medicine: Research has explored its potential as a therapeutic agent due to its enzyme inhibitory properties.
作用机制
Target of Action
Phenyl phosphorodiamidate primarily targets the enzyme urease . Urease is an enzyme that accelerates the hydrolysis of urea .
Mode of Action
Phenyl phosphorodiamidate acts as an inhibitor of urease . It interacts with the enzyme, preventing it from accelerating the hydrolysis of urea . This interaction and the resulting changes enhance the effectiveness of urea-based fertilizers .
Biochemical Pathways
The primary biochemical pathway affected by Phenyl phosphorodiamidate is the urea cycle . By inhibiting urease, Phenyl phosphorodiamidate slows down the hydrolysis of urea, affecting the rate at which ammonia is produced . This can have downstream effects on other biochemical pathways that involve ammonia.
Result of Action
The primary molecular effect of Phenyl phosphorodiamidate’s action is the reduced rate of urea hydrolysis . On a cellular level, this means less ammonia is produced from urea . In the context of its use in agriculture, this enhances the effectiveness of urea-based fertilizers .
生化分析
Biochemical Properties
Phenylphosphorodiamidate functions as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, phenylphosphorodiamidate slows down the hydrolysis process, allowing urea to be more effectively utilized by plants. This interaction is crucial in reducing nitrogen loss through ammonia volatilization, thereby improving the efficiency of nitrogen fertilizers .
Cellular Effects
Phenylphosphorodiamidate impacts various cellular processes by inhibiting urease activity. This inhibition can lead to reduced ammonia production, which in turn affects nitrogen metabolism within cells. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating nitrogen availability and utilization .
Molecular Mechanism
At the molecular level, phenylphosphorodiamidate binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea. This binding interaction involves coordination with the nickel ions present in the urease active site, effectively blocking the enzyme’s activity. This mechanism of action highlights the compound’s specificity and effectiveness as a urease inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylphosphorodiamidate have been observed to change over time. The compound is relatively stable under neutral pH conditions but can degrade rapidly when the pH deviates from neutrality. Long-term studies have shown that phenylphosphorodiamidate can maintain its inhibitory effects on urease activity for extended periods, although its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of phenylphosphorodiamidate vary with different dosages. At lower doses, the compound effectively inhibits urease activity without causing significant adverse effects. At higher doses, phenylphosphorodiamidate can exhibit toxic effects, including disruptions in nitrogen metabolism and potential toxicity to the liver and kidneys. These threshold effects highlight the importance of careful dosage management in experimental and practical applications .
Metabolic Pathways
Phenylphosphorodiamidate is involved in metabolic pathways related to nitrogen metabolism. By inhibiting urease, it affects the conversion of urea to ammonia, thereby influencing the overall nitrogen cycle within organisms. The compound interacts with various enzymes and cofactors involved in nitrogen assimilation and utilization, impacting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, phenylphosphorodiamidate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the urease enzyme, where it exerts its inhibitory effects. The compound’s distribution is influenced by factors such as pH, presence of other ions, and cellular transport mechanisms .
Subcellular Localization
Phenylphosphorodiamidate is primarily localized in the cytoplasm, where it interacts with urease and other nitrogen-metabolizing enzymes. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors ensure that phenylphosphorodiamidate reaches its specific sites of action within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Phenyl phosphorodiamidate can be synthesized through various methods. One common approach involves the reaction of phenol with phosphoryl chloride, followed by the addition of ammonia. The reaction typically proceeds as follows:
- Phenol reacts with phosphoryl chloride to form phenyl dichlorophosphate.
- The phenyl dichlorophosphate is then treated with ammonia to yield phenyl phosphorodiamidate.
Industrial Production Methods: In industrial settings, the production of phenyl phosphorodiamidate often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced condensing reagents and optimized reaction times can significantly enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: Phenyl phosphorodiamidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, phenyl phosphorodiamidate can hydrolyze to form phenol and phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out under mild conditions to prevent decomposition.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of phenyl phosphorodiamidate.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with alkyl halides can yield alkylated phosphorodiamidates.
Hydrolysis: The primary products are phenol and phosphoric acid derivatives.
相似化合物的比较
N-(n-butyl)thiophosphoric triamide: Another urease inhibitor with a similar mechanism of action.
Hydroquinone: Known for its inhibitory effects on urease activity.
Allicin, Diallyl Sulfide, and Diallyl Disulfide: Organosulfur compounds from garlic that also inhibit urease.
Uniqueness: Phenyl phosphorodiamidate is unique due to its high efficacy as a urease inhibitor and its structural stability. Unlike some other inhibitors, it does not readily decompose under typical soil conditions, making it highly effective for agricultural applications .
属性
IUPAC Name |
diaminophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRRNFHDJUXLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073382 | |
| Record name | Phosphorodiamidic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-69-3 | |
| Record name | Phenyl phosphorodiamidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric phenyl ester diamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodiamidic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl diamidophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORIC PHENYL ESTER DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F6HV3J4VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenylphosphorodiamidate interact with urease?
A1: Phenylphosphorodiamidate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While the exact binding mechanism remains to be fully elucidated, spectroscopic studies suggest that PPD directly interacts with the nickel ions present in the urease active site []. This binding effectively blocks the enzyme's catalytic activity.
Q2: What are the downstream effects of phenylphosphorodiamidate's urease inhibition in soil?
A2: By inhibiting urease, PPD effectively slows down the hydrolysis of urea fertilizer applied to soil [, , ]. This retardation offers several benefits:
- Reduced ammonia volatilization: Ammonia volatilization, a major pathway of nitrogen loss from agricultural fields, is significantly reduced [, , , ]. This leads to increased nitrogen use efficiency and reduced environmental pollution.
- Enhanced nitrogen availability for plants: Slowing down urea hydrolysis ensures a more sustained release of nitrogen, making it available to plants for a longer duration [].
- Reduced phytotoxicity: Rapid urea hydrolysis can lead to a buildup of ammonia in the soil, potentially harming germinating seeds and seedlings. PPD's inhibitory action mitigates this risk [, ].
Q3: Are there any potential drawbacks to using phenylphosphorodiamidate as a urease inhibitor?
A3: While generally beneficial, PPD's use also presents potential drawbacks:
- Phytotoxicity at high concentrations: Excessive accumulation of urea due to prolonged urease inhibition can be detrimental to plant growth [, ].
- Persistence and degradation products: PPD's persistence in soil and its decomposition products, some of which are also urease inhibitors, need further investigation [, ].
Q4: What is the molecular formula and weight of phenylphosphorodiamidate?
A4: The molecular formula of phenylphosphorodiamidate is C6H9N2O2P, and its molecular weight is 188.12 g/mol.
Q5: Is there any spectroscopic data available for phenylphosphorodiamidate?
A5: Yes, X-ray absorption spectroscopy (XAS) studies have provided insights into the coordination environment of nickel in the urease active site and its interaction with PPD []. Further structural characterization utilizing techniques like NMR and IR spectroscopy can be found in the literature [].
Q6: How does the performance of phenylphosphorodiamidate vary under different environmental conditions?
A6: PPD's effectiveness as a urease inhibitor is influenced by factors like soil temperature, pH, organic matter content, and moisture [, , , ]. Higher temperatures generally decrease its persistence, while its effectiveness varies depending on soil properties.
Q7: Are there any computational studies that shed light on the interaction of phenylphosphorodiamidate with urease?
A7: Molecular modeling studies have explored the structure-activity relationship of PPD and its derivatives, highlighting the importance of intramolecular hydrogen bonding, molecular volume, and conformational flexibility for their inhibitory activity []. Docking studies can further visualize PPD's binding mode within the urease active site.
Q8: How do structural modifications of phenylphosphorodiamidate affect its urease inhibitory activity?
A8: Research indicates that modifications to the phenyl ring, the phosphoramide group, or the bridging nitrogen atoms can significantly impact PPD's potency and selectivity []. For example, introducing bulky substituents or altering the electronic properties of the phenyl ring can affect binding affinity. Similarly, replacing the oxygen atoms in the phosphoramide group with sulfur atoms (as in N-(n-butyl) thiophosphoric triamide (NBPT)) can alter the compound's stability and persistence in the soil [, ].
Q9: What strategies can be employed to improve the stability and delivery of phenylphosphorodiamidate in agricultural applications?
A9: Formulation strategies like encapsulation, controlled release formulations, and the use of stabilizing agents can be explored to enhance PPD's stability and prolong its activity in the soil.
Q10: Are there any regulations regarding the safe handling and application of phenylphosphorodiamidate?
A10: As with any agrochemical, the use of PPD is subject to safety regulations. Specific guidelines for its handling, storage, application, and disposal should be consulted and followed.
Q11: What are some potential alternatives to phenylphosphorodiamidate as a urease inhibitor?
A11: Besides PPD, other compounds like NBPT [, , ], hydroquinone [, ], and dicyandiamide (DCD) [] are recognized for their urease inhibiting properties. Each inhibitor exhibits different characteristics regarding efficacy, persistence, and environmental impact, influencing its suitability for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

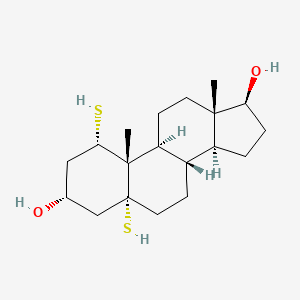
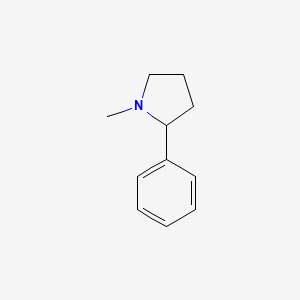
![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)
![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)
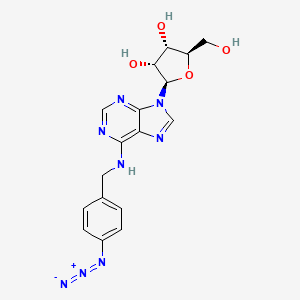

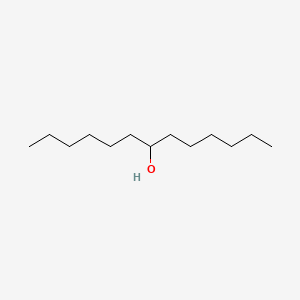
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
